molecular formula C21H23ClN2O2 B11570450 1-(2-chlorobenzyl)-3-hydroxy-3-(3-methylpiperidin-1-yl)-1,3-dihydro-2H-indol-2-one

1-(2-chlorobenzyl)-3-hydroxy-3-(3-methylpiperidin-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11570450
M. Wt: 370.9 g/mol
InChI Key: OUNDQKWISRTBFZ-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(3-METHYLPIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(3-METHYLPIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(3-METHYLPIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors, leading to modulation of various biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-(3-methylpiperidin-1-yl)-2,3-dihydro-1H-indole-2-one
  • 1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-(3-methylpiperidin-1-yl)-2,3-dihydro-1H-indole-2-one

Uniqueness

Compared to similar compounds, 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(3-METHYLPIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE exhibits unique biological activities due to its specific structural features, such as the presence of the chlorophenyl group and the piperidine ring. These features contribute to its high binding affinity and selectivity for certain molecular targets, making it a valuable compound for scientific research and therapeutic applications .

Properties

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(3-methylpiperidin-1-yl)indol-2-one

InChI

InChI=1S/C21H23ClN2O2/c1-15-7-6-12-23(13-15)21(26)17-9-3-5-11-19(17)24(20(21)25)14-16-8-2-4-10-18(16)22/h2-5,8-11,15,26H,6-7,12-14H2,1H3

InChI Key

OUNDQKWISRTBFZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O

Origin of Product

United States

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